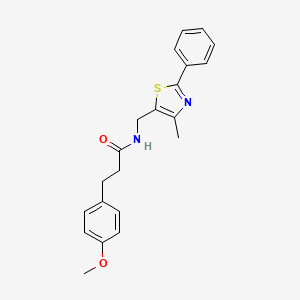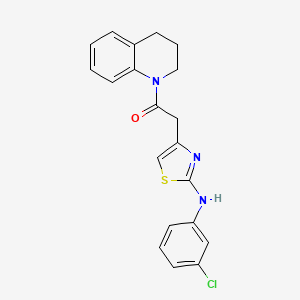
2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an amino group, a thiazole ring, and a dihydroquinoline ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The thiazole and dihydroquinoline rings are likely to contribute to the compound’s stability and may also play a role in its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .科学的研究の応用
Antituberculosis Activity
Research has explored the synthesis of 3-heteroarylthioquinoline derivatives, including compounds structurally related to the target molecule, highlighting their significant in vitro activity against Mycobacterium tuberculosis. Compounds with similar structural motifs have shown potential as antituberculosis agents, emphasizing the role of such molecules in developing new therapeutic strategies against tuberculosis without exhibiting cytotoxic effects against mouse fibroblast cell lines (Selvam Chitra et al., 2011) Selvam Chitra et al., 2011.
Corrosion Inhibition
The corrosion inhibition performance of thiazole and thiadiazole derivatives, including those structurally related to the target molecule, has been studied for their protective properties against corrosion of iron. Theoretical and simulation studies have suggested these compounds as effective corrosion inhibitors, offering insights into their interaction with metal surfaces and their potential in materials science for protecting metals against corrosion (S. Kaya et al., 2016) S. Kaya et al., 2016.
Antimicrobial and Antifungal Agents
Novel quinazolines and other structurally similar compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies demonstrate the potential of such molecules in developing new antibiotics and treatments for infections, showing significant activity against a range of bacterial and fungal strains (N. Desai et al., 2007) N. Desai et al., 2007.
Anticancer Properties
The synthesis of novel, substituted 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones, which are structurally related to the target molecule, has shown promising bioactivity against various cancer cell lines. These compounds' substituent effects on bioactivity have been explored, indicating the potential of such molecular frameworks in developing broad-spectrum therapeutics for cancer treatment (E. O. Olawode et al., 2019) E. O. Olawode et al., 2019.
作用機序
将来の方向性
特性
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-15-7-3-8-16(11-15)22-20-23-17(13-26-20)12-19(25)24-10-4-6-14-5-1-2-9-18(14)24/h1-3,5,7-9,11,13H,4,6,10,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAKXEWQIUFADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

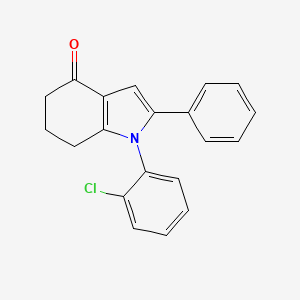
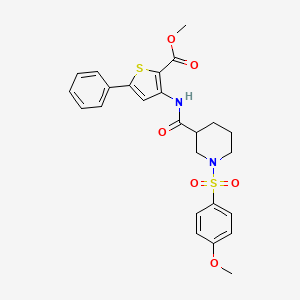
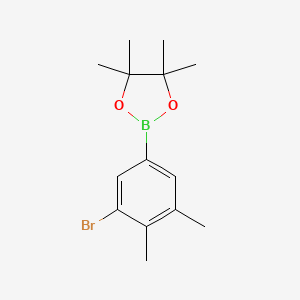
![N-{[5-(allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzenecarboxamide](/img/structure/B2426929.png)
![2-[4-(Ethylsulfamoyl)phenyl]acetamide](/img/structure/B2426933.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2426935.png)
![1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone](/img/structure/B2426936.png)



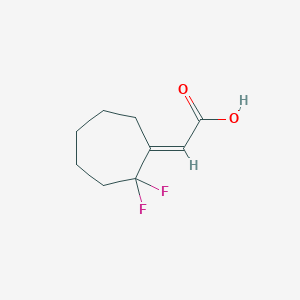
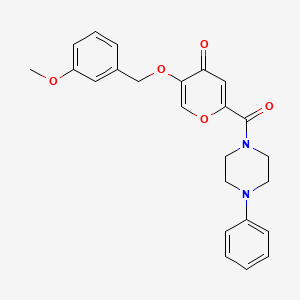
![2-Methyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426945.png)
